Butoconazole Nitrate

Antifungal In Vivo Efficacy Candidiasis

Butoconazole nitrate distinguishes itself from generic imidazoles through potent activity against azole-resistant non-albicans Candida species, notably C. glabrata, where other azoles fail. Its bioadhesive sustained-release (1-BSR) formulation achieves extended vaginal residence, enabling single-dose regimens that match or exceed multi-day comparator efficacy. Ideal for researchers developing next-generation VVC therapies, investigating antifungal resistance mechanisms, or requiring a robust reference standard for susceptibility assays. Procure with confidence—this compound directly addresses the unmet clinical need in azole-resistant candidiasis.

Molecular Formula C19H18Cl3N3O3S
Molecular Weight 474.8 g/mol
CAS No. 64872-77-1
Cat. No. B1668105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoconazole Nitrate
CAS64872-77-1
Synonyms1-(4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl)-1H-imidazole
butoconazole
butoconazole nitrate
Femstal
Femstat
Gynazole-1
Gynomyk
Mycelex-3
RS 35887
Molecular FormulaC19H18Cl3N3O3S
Molecular Weight474.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl
InChIInChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)
InChIKeyZHPWRQIPPNZNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityNitrate salt: 0.26 mg/ml (practically insoluble)
8.18e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Butoconazole Nitrate (CAS 64872-77-1): An Imidazole Antifungal Agent for Vulvovaginal Candidiasis Research and Formulation


Butoconazole nitrate (BN) is a synthetic imidazole derivative with potent antifungal activity. Its mechanism of action, though not fully elucidated, is presumed to be similar to other imidazoles, primarily involving the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungal cell membranes [1]. This disruption alters membrane permeability, leading to osmotic imbalance and fungal cell death [1]. BN is specifically indicated for the local treatment of vulvovaginal candidiasis (VVC), with the most common causative pathogen being Candida albicans [2].

Critical Differentiation of Butoconazole Nitrate: Why In-Class Imidazole Substitution Can Lead to Suboptimal Outcomes


Despite sharing a common imidazole scaffold and a general mechanism of action with other agents like miconazole and clotrimazole [1], butoconazole nitrate (BN) exhibits distinct pharmacodynamic and pharmacokinetic properties that preclude simple generic substitution. Key differences, such as its unique chemical structure, confer a significant advantage in retaining potency against clinically relevant, azole-resistant non-albicans Candida species like C. glabrata [2]. Furthermore, the development of bioadhesive, sustained-release formulations specifically for BN addresses the critical limitation of short vaginal residence time, enabling single-dose therapeutic regimens that match or exceed the efficacy of multi-day courses with comparators [3]. These quantifiable differences in microbial spectrum and formulation performance necessitate a targeted selection approach for procurement and research rather than relying on class-level assumptions.

Quantitative Evidence Guide for Butoconazole Nitrate: Head-to-Head Data Against Key Antifungal Comparators


Superior In Vivo Potency: Dose-Sparing Effect in Murine Candidiasis Model

In a murine model of Candida albicans infection, butoconazole nitrate (BN) demonstrated significantly higher potency than miconazole, as measured by the dose required to achieve equivalent pharmacological activity. This demonstrates a substantial dose-sparing advantage [1].

Antifungal In Vivo Efficacy Candidiasis Dose-Response

Superior Activity Against Azole-Resistant Non-albicans Candida Species

In a comprehensive in vitro study of 377 clinical vaginal yeast isolates, non-albicans species like C. glabrata and S. cerevisiae exhibited significantly elevated MICs (several-fold increases) to all tested azoles except butoconazole. BN was one of the most potent agents tested against these non-albicans species, which are often associated with treatment failure due to inherent or acquired azole resistance [1].

Antifungal Susceptibility Candida glabrata Azole Resistance MIC

Enhanced Vaginal Retention and Single-Dose Efficacy via Sustained-Release Formulation

A key differentiator for butoconazole nitrate is its availability in a bioadhesive, sustained-release (1-BSR) formulation. This technology significantly extends vaginal residence time, enabling a single-dose regimen to be as effective as a 7-day course of a comparator. A study showed that the standard BN cream had a mean vaginal retention time of 2.57 days, while the sustained-release formulation extended this to 4.20 days [1].

Sustained-Release Mucoadhesion Vaginal Formulation Drug Delivery

Faster Symptom Relief in Single-Dose Regimen vs. Multi-Day Comparator

In a head-to-head trial, a single dose of BN 1-BSR provided more rapid relief of severe symptoms compared to the first dose of a 7-day miconazole nitrate (MN) regimen. The difference in the proportion of patients with severe symptoms on day 1 after treatment was statistically significant [1]. This rapid onset is a key clinical differentiator, offering immediate patient benefit without requiring a multi-day commitment.

Vulvovaginal Candidiasis Clinical Trial Symptom Relief Treatment Regimen

Clinically Superior Mycological Cure Rates vs. Miconazole

In a randomized trial comparing 6-day courses of treatment, a 2% butoconazole nitrate cream demonstrated superior mycological cure rates both shortly after treatment and at a 30-day follow-up compared to a 2% miconazole nitrate cream. This indicates a more effective eradication of the fungal infection [1].

Vulvovaginal Candidiasis Mycological Cure Clinical Trial Efficacy

Evidence-Based Application Scenarios for Butoconazole Nitrate in Research and Industrial Development


Developing Next-Generation Antifungal Formulations for Azole-Resistant Candidiasis

Butoconazole nitrate is a superior candidate for developing new topical antifungal formulations aimed at treating VVC caused by non-albicans or azole-resistant species. Its demonstrated potency against C. glabrata, which is inherently less susceptible to many other azoles, provides a clear rationale for its selection in research programs focused on overcoming antifungal resistance [1]. This scenario leverages BN's unique spectrum of activity to address a growing unmet medical need.

Engineering Single-Dose, Long-Acting Vaginal Drug Delivery Systems

The clinical success of butoconazole nitrate's bioadhesive, sustained-release formulation (1-BSR) provides a validated platform for developing new single-dose vaginal therapies [1]. Researchers can use BN as a model drug to explore novel mucoadhesive polymers, sponges, or gels that aim to further extend vaginal residence time beyond the 4.2 days achieved with the commercial formulation, thereby improving patient compliance and therapeutic outcomes [2].

Utilizing Butoconazole Nitrate as a High-Potency Reference Standard in Antifungal Susceptibility Testing

Given its established potency against a wide range of Candida species, including azole-resistant isolates, butoconazole nitrate serves as an excellent reference standard or positive control in in vitro antifungal susceptibility assays [1]. For researchers comparing novel compounds or evaluating resistance mechanisms, the quantitative MIC data available for BN against both C. albicans and non-albicans species provide a robust benchmark for assessing relative efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butoconazole Nitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.